1-methyl-6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridazine-3-carboxamide
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Description
1-methyl-6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridazine-3-carboxamide is a chemical compound that has shown promise in scientific research. It is a pyridazine-based molecule that has been synthesized and studied extensively for its potential applications in medicine and biology. In
Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study by Ahmed et al. (2006) detailed the synthesis and evaluation of antimicrobial activity for a series of compounds involving quinoline derivatives, highlighting the potential of such compounds in developing new antibacterial and antifungal agents (Ahmed et al., 2006).
Anticancer Activity and EGFR-TK Inhibition
- Research by Ahmed et al. (2020) focused on the synthesis of new quinoxaline derivatives, examining their anti-proliferative effects and EGFR-TK inhibitory activity, suggesting the therapeutic potential of such compounds in cancer treatment (Ahmed et al., 2020).
Synthesis of Bioactive Derivatives
- The work by Saeed et al. (2014) explored the synthesis and characterization of new derivatives containing the quinoline moiety, aiming at potential biological applications. This study provides insights into the chemical manipulation and bioactivity assessment of quinoline-based compounds (Saeed et al., 2014).
Novel Synthetic Routes and Characterization
- Research by Moustafa (2000) presented innovative synthetic routes for quinoxalinecarboazides, contributing to the broader understanding of synthesizing and characterizing complex heterocyclic compounds. This work underlines the versatility and potential of quinoxaline derivatives in various scientific applications (Moustafa, 2000).
Properties
IUPAC Name |
1-methyl-6-oxo-N-(2-quinolin-8-yloxyethyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-21-15(22)8-7-13(20-21)17(23)19-10-11-24-14-6-2-4-12-5-3-9-18-16(12)14/h2-9H,10-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAQYSPYCPDALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCOC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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